1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Introduction: The Pyrazole Scaffold in Modern Chemistry
In the landscape of heterocyclic chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2][3][4] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of functional molecules, from agrochemicals to life-saving pharmaceuticals.[1][5] Its metabolic stability and versatile substitution patterns have made it a favorite among medicinal chemists, leading to blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]
This guide focuses on a specific, yet crucial, derivative: 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No: 948571-57-1). As a functionalized building block, this compound serves as a pivotal intermediate for the synthesis of more complex molecules in drug discovery and materials science.[6] Its inherent structure, featuring a reactive amine group and two methyl substituents, offers a unique combination of reactivity and structural definition. The hydrochloride salt form enhances its stability and handling properties, making it a reliable reagent in the laboratory.
This document provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their work.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is the bedrock of its effective application. The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine presents as a stable, solid material, with properties that are critical for reaction setup, purification, and storage.
The molecular structure consists of a pyrazole ring methylated at the N1 and C5 positions, with an amine group at the C4 position. The hydrochloride salt is formed by the protonation of the basic amino group.
Table 1: Physicochemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 948571-57-1 | [7][8] |
| Molecular Formula | C₅H₁₀ClN₃ | [6][8] |
| Molecular Weight | 147.60 g/mol | [6][8] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | [8] |
| Appearance | Solid | |
| Melting Point | 154 - 158 °C (309 - 316 °F) | [9] |
| Chemical Stability | Stable under standard ambient conditions | [9] |
The hydrochloride form significantly impacts the compound's solubility, typically rendering it more soluble in aqueous and polar protic solvents compared to its free base form. This is a crucial consideration for designing reaction conditions, particularly in aqueous media or for purification via crystallization.
Synthesis and Spectroscopic Characterization
The synthesis of aminopyrazoles is a well-established field in organic chemistry. A common and effective strategy for introducing an amino group at the 4-position of a pyrazole ring involves the chemical reduction of a precursor molecule, such as a 4-nitropyrazole.[10]
General Synthetic Workflow
The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically begins with the corresponding 1,5-dimethyl-4-nitro-1H-pyrazole. This precursor can be subjected to standard reduction conditions to yield the desired amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: General synthetic workflow for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride.
Experimental Protocol: Reduction of 4-Nitropyrazole
This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic Profile
The structural identity and purity of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride are confirmed through a combination of spectroscopic techniques. The expected spectral data, based on its structure and data from analogous compounds, are summarized below.[11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Singlet (~3.6-3.8 ppm, 3H, N-CH₃); Singlet (~2.2-2.4 ppm, 3H, C-CH₃); Singlet (~7.5-7.7 ppm, 1H, C3-H); Broad singlet for amine protons (NH₂), which may be shifted downfield and exchangeable with D₂O. The hydrochloride salt will show a broad NH₃⁺ signal. |
| ¹³C NMR | Pyrazole ring carbons (~100-150 ppm); N-CH₃ carbon (~35-40 ppm); C-CH₃ carbon (~10-15 ppm). |
| IR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch of amine); ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ~1620-1500 cm⁻¹ (C=N and C=C ring stretches). |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ = 112.09. |
Chemical Reactivity and Stability
The utility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a synthetic intermediate is defined by its reactivity, which is primarily centered around the nucleophilic 4-amino group.
Reactivity of the Amino Group
The exocyclic amino group is the primary site of reactivity, readily participating in a variety of classical amine reactions:
-
Acylation: Reacts with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Can undergo N-alkylation, although selectivity can be a challenge.
-
Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.[10]
Caption: Key reactions involving the 4-amino group.
Stability and Storage
Pyrazole rings are known for their high degree of chemical and metabolic stability, a key reason for their prevalence in pharmaceuticals.[2][13] The product is chemically stable under standard room temperature conditions.[9] However, as with many amine salts, certain precautions ensure long-term integrity.
-
Recommended Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to protect against moisture.[9][14] For light-sensitive compounds, storage in amber vials is recommended.[14]
-
Conditions to Avoid: Exposure to strong oxidizing agents, excessive heat, and high humidity should be avoided.[9] The material is combustible and may decompose upon heating.[9]
Applications in Research and Drug Discovery
While 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is not typically an active pharmaceutical ingredient itself, it is a high-value intermediate. Its structure is a gateway to a diverse range of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][5][15]
Researchers can use this compound to:
-
Synthesize Kinase Inhibitors: The pyrazole core is common in many small-molecule kinase inhibitors used in oncology.[2]
-
Develop Anti-inflammatory Agents: The scaffold is central to COX-2 inhibitors and other anti-inflammatory drugs.[1][5]
-
Create Novel Agrochemicals: Pyrazole derivatives have found extensive use as herbicides and fungicides.[1]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[17][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][20]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9][17]
-
-
Storage and Disposal:
Conclusion
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a fundamentally important building block for chemical synthesis. Its well-defined structure, predictable reactivity centered on the 4-amino group, and the inherent stability of the pyrazole core make it an invaluable tool for researchers. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, empowers scientists in drug discovery and materials science to construct novel, high-value molecules with precision and confidence.
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3-Substituted Tautomer
5-Substituted Tautomer